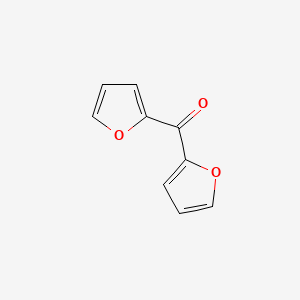

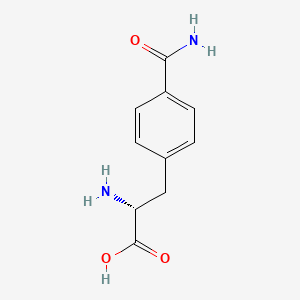

(R)-2-Amino-3-(4-carbamoylphenyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“®-2-Amino-3-(4-carbamoylphenyl)propanoic acid” is a chemical compound used for research and development . It’s a building block in organic synthesis .

Synthesis Analysis

The synthesis of this compound could involve the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . This approach allows for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis

The chemical reactions involving this compound could include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The Suzuki–Miyaura coupling is a significant application of organoboron compounds .Wissenschaftliche Forschungsanwendungen

Novel Opioid Antagonists Synthesis

One of the notable applications of related compounds to (R)-2-Amino-3-(4-carbamoylphenyl)propanoic acid is in the development of novel opioid antagonists. For instance, the synthesis of 3-(2,6-Dimethyl-4-carbamoylphenyl)propanoic acid (Dcp), a closely related compound, facilitated the creation of the first opioid peptide-derived antagonists that do not contain a phenolic hydroxyl group at the 1-position residue. This innovation opens new avenues in opioid receptor research and drug development, potentially contributing to safer pain management solutions (Lu et al., 2006).

Enhancement of Polymer Properties

Another application is seen in the modification of poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation reactions with various amine compounds including 2-amino-3-(4-hydroxyphenyl)propanoic acid. This modification process has shown to increase the swelling of amine-modified polymers, which in turn can enhance the polymers' utility in medical applications due to their improved biological activities. Such advancements in polymer science could lead to better wound healing materials, drug delivery systems, and tissue engineering scaffolds (Aly & El-Mohdy, 2015).

Development of Imaging Agents for Brain Tumors

In the realm of diagnostic imaging, derivatives of (R)-2-Amino-3-(4-carbamoylphenyl)propanoic acid have been synthesized and evaluated for their potential in brain tumor imaging using positron emission tomography (PET). Notably, the (S)-enantiomer of a related compound demonstrated higher tumor uptake and better tumor-to-brain ratios compared to its (R)-enantiomer, indicating its promising PET properties for brain tumors. Such compounds represent a novel class of radiolabeled amino acids for tumor imaging, which could significantly improve the diagnosis and monitoring of brain tumors (McConathy et al., 2010).

Biocatalytic Routes to Chiral Precursors

The exploration of biocatalytic routes for the synthesis of β-substituted-γ-amino acids using commercial lipases demonstrates the application of (R)-2-Amino-3-(4-carbamoylphenyl)propanoic acid and its derivatives in creating optically active compounds. This method provides an efficient and practical approach to synthesizing a wide range of compounds, showcasing the importance of (R)-2-Amino-3-(4-carbamoylphenyl)propanoic acid in medicinal chemistry and drug development (Mukherjee & Martínez, 2011).

Safety And Hazards

The safety data sheet for a similar compound, 3-Carboxyphenylboronic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use only outdoors or in a well-ventilated area, and to avoid breathing dust/fume/gas/mist/vapors/spray .

Zukünftige Richtungen

Arylboronic acids and their derivatives, which could include “®-2-Amino-3-(4-carbamoylphenyl)propanoic acid”, have broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering . Their use is expected to increase with the discovery of new areas of application .

Eigenschaften

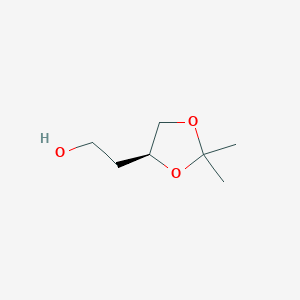

IUPAC Name |

(2R)-2-amino-3-(4-carbamoylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVAXCWACWDNIQ-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428043 |

Source

|

| Record name | (2R)-2-amino-3-(4-carbamoylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-(4-carbamoylphenyl)propanoic acid | |

CAS RN |

1217609-39-6 |

Source

|

| Record name | (2R)-2-amino-3-(4-carbamoylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzene](/img/structure/B1353588.png)

![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353591.png)

![Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate](/img/structure/B1353598.png)